

# An In-depth Technical Guide to the Structural Analysis of Benzyl Chloroacetate

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## Compound of Interest

Compound Name: Benzyl chloroacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the **benzyl chloroacetate** molecule. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

## Molecular Structure and Properties

**Benzyl chloroacetate** is an organic compound with the chemical formula  $C_9H_9ClO_2$ .<sup>[1]</sup> It is the ester formed from the condensation of benzyl alcohol and chloroacetic acid. The molecule consists of a benzyl group attached to a chloroacetate moiety, a key feature that makes it a significant intermediate in organic synthesis.<sup>[2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **benzyl chloroacetate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	184.62 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	
Density	1.215 g/mL at 25 °C	[3][4]
Boiling Point	90 °C at 1 mmHg	[3][4]
Refractive Index	n <sub>20</sub> /D 1.525	[3][4]
SMILES	ClCC(=O)OCc1ccccc1	[3][4]
InChI	1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2	[3][4][5]
LogP	1.9686	
Topological Polar Surface Area (TPSA)	26.3 Å <sup>2</sup>	
Number of Rotatable Bonds	3	

## Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of **benzyl chloroacetate**. The following sections detail the expected spectral data and provide generalized experimental protocols.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **benzyl chloroacetate** is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the chloroacetate group.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the benzyl group, and the methylene carbons.

A general procedure for obtaining a <sup>1</sup>H NMR spectrum of **benzyl chloroacetate** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **benzyl chloroacetate** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
- **Instrumentation:** Acquire the spectrum on a Fourier-transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:** Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the free induction decay (FID).
- **Data Processing:** Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of **benzyl chloroacetate** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- **C=O stretch:** A strong absorption band around  $1750\text{ cm}^{-1}$  for the ester carbonyl group.
- **C-O stretch:** Bands corresponding to the C-O stretching of the ester linkage.
- **C-Cl stretch:** A band in the fingerprint region for the carbon-chlorine bond.
- **Aromatic C-H stretch:** Peaks above  $3000\text{ cm}^{-1}$  for the aromatic C-H bonds.
- **Aromatic C=C stretch:** Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region for the benzene ring.

A common method for obtaining an IR spectrum of a liquid sample like **benzyl chloroacetate** is as follows:

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the empty ATR accessory should be recorded.
- **Sample Application:** Place a small drop of neat **benzyl chloroacetate** directly onto the ATR crystal.

- **Data Acquisition:** Acquire the infrared spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

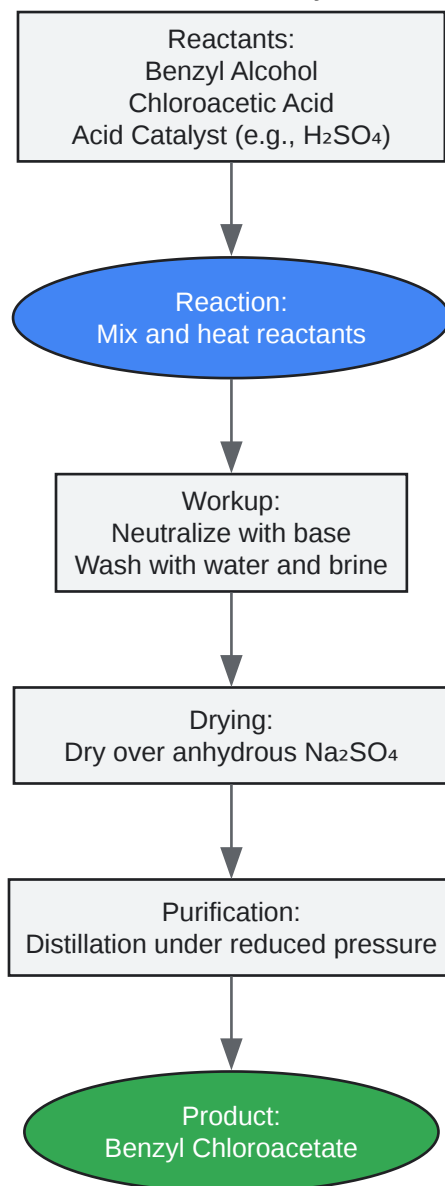
## Synthesis of Benzyl Chloroacetate

**Benzyl chloroacetate** is commonly synthesized via the Fischer-Speier esterification of benzyl alcohol with chloroacetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product.

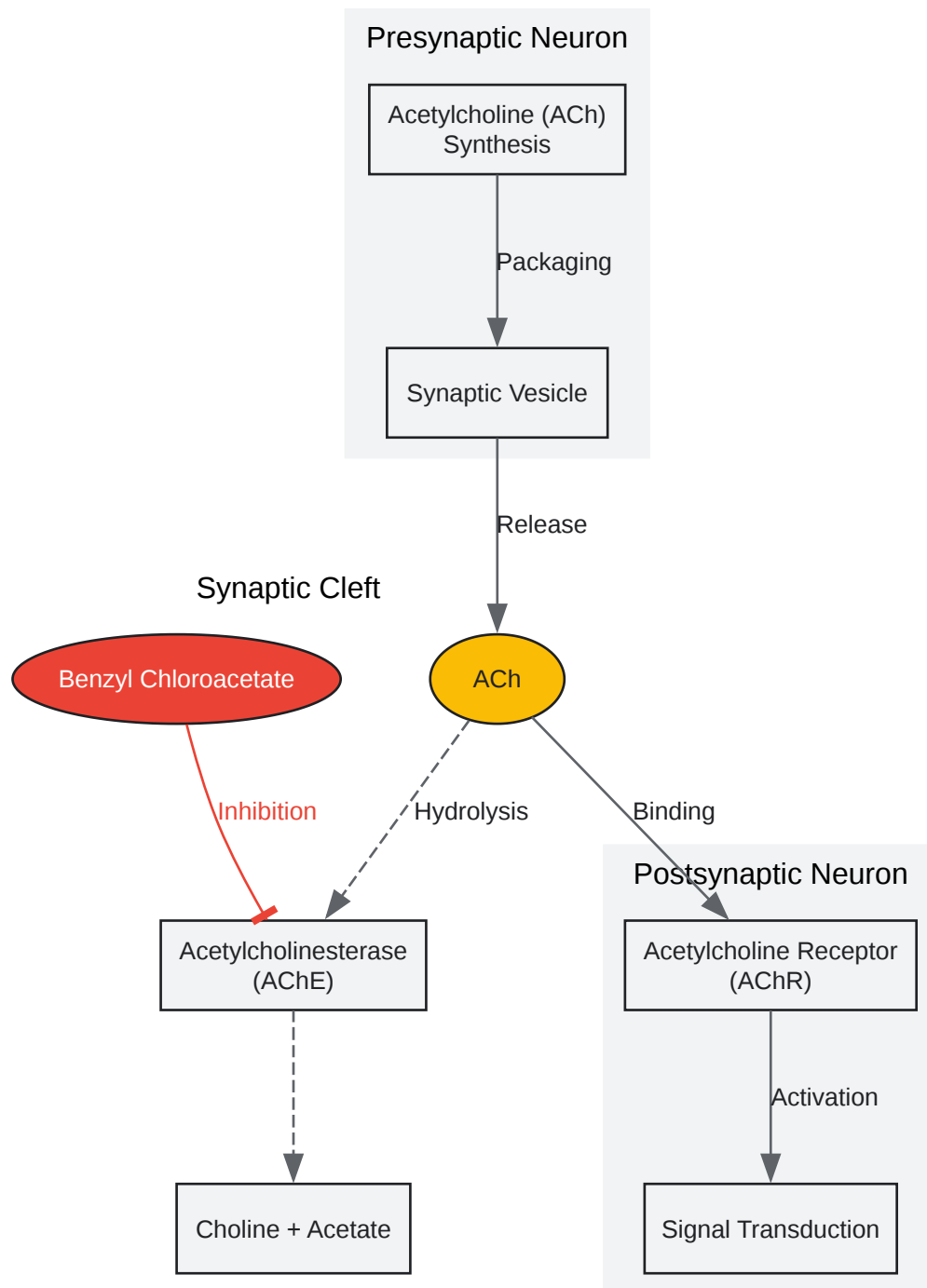
## Experimental Workflow: Fischer-Speier Esterification

The following diagram illustrates the general workflow for the synthesis of **benzyl chloroacetate**.

## Synthesis Workflow of Benzyl Chloroacetate



## Acetylcholinesterase Inhibition by Benzyl Chloroacetate



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